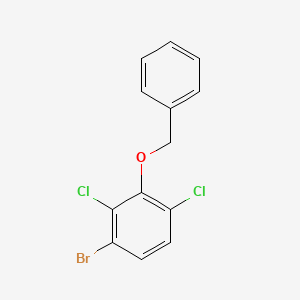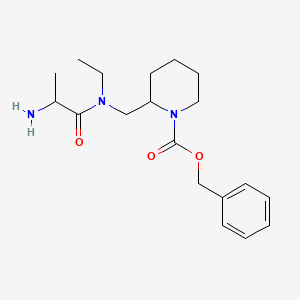![molecular formula C11H15BO5 B14775510 (4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)
(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (BOC) protecting group. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid typically involves the reaction of 4-bromophenol with tert-butyl chloroformate to introduce the BOC protecting group. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a solvent such as toluene or ethanol.
Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents.
Substitution: Substitution reactions often require a nucleophile and a suitable solvent.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism by which (4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid exerts its effects involves the formation of a boronate ester with diols or other nucleophiles. This interaction is crucial in its role in Suzuki-Miyaura coupling reactions, where it facilitates the transfer of the phenyl group to the palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid is unique due to the presence of the BOC protecting group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis compared to other boronic acids .
Propriétés
Formule moléculaire |
C11H15BO5 |
|---|---|
Poids moléculaire |
238.05 g/mol |
Nom IUPAC |
(4-tert-butylperoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO5/c1-11(2,3)17-16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7,14-15H,1-3H3 |
Clé InChI |
RJDNPINBWSAIMK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(=O)OOC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)



![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)


